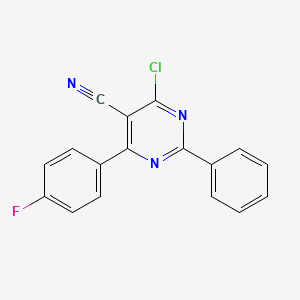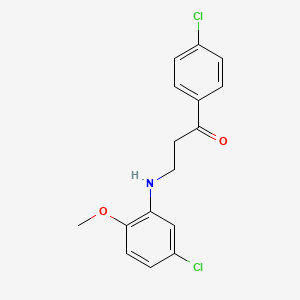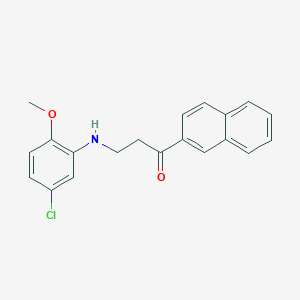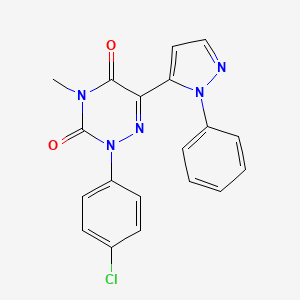
4-Chloro-6-(4-fluorophenyl)-2-phenyl-5-pyrimidinecarbonitrile
Overview
Description
The compound “4-Chloro-6-(4-fluorophenyl)-2-phenyl-5-pyrimidinecarbonitrile” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring which is a six-membered ring with two nitrogen atoms. It also contains phenyl rings and a nitrile group. The presence of chloro and fluoro substituents would also influence its chemical behavior .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The chloro and fluoro substituents might be replaced in nucleophilic substitution reactions. The nitrile group could undergo hydrolysis, reduction, or other transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the nitrile group is polar, which could impact its solubility in different solvents. The presence of aromatic rings might contribute to its UV-visible absorption spectrum .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Derivatives: The compound 4-chloro-2-phenyl-5-pyrimidinecarbonitrile is used in the synthesis of various derivatives, such as 4-[(cyanomethyl)methylamino]-2-phenyl-5-pyrimidinecarbonitrile and 5-amino-7-methyl-2-phenyl-7H-pyrrolo[2,3-d]-pyrimidine-6-carbonitrile, through reactions with N-methylglycinonitrile and glycinamide (Kim & Santilli, 1971).
- Creation of New Ring Systems: The compound participates in reactions leading to the formation of new ring systems, such as 4-amino-5-methyl-7-phenyl-5H-pyrrolo[2,3-d:4,5-d′]-dipyrimidine, a novel ring system (Kim & Santilli, 1971).
Biological and Pharmaceutical Research
- Anticancer Research: The compound's derivatives, such as 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile, have been evaluated for their anticancer activities against human tumor cell lines (Tiwari et al., 2016).
- Antibacterial Activity: Pyrimidine-5-carbonitrile derivatives, synthesized from 4-chloro-6-(4-fluorophenyl)-2-phenyl-5-pyrimidinecarbonitrile, have been evaluated for their antibacterial activity, showing effectiveness against Gram-positive bacteria and the yeast-like pathogenic fungus Candida albicans (Al-Abdullah et al., 2011).
Mechanism of Action
Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with. Pyrimidine derivatives are found in many drugs and exhibit a wide range of biological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-6-(4-fluorophenyl)-2-phenylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClFN3/c18-16-14(10-20)15(11-6-8-13(19)9-7-11)21-17(22-16)12-4-2-1-3-5-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJNDAUSNBSILO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)C#N)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501183408 | |
| Record name | 4-Chloro-6-(4-fluorophenyl)-2-phenyl-5-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501183408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-fluorophenyl)-2-phenyl-5-pyrimidinecarbonitrile | |
CAS RN |
477853-93-3 | |
| Record name | 4-Chloro-6-(4-fluorophenyl)-2-phenyl-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477853-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-(4-fluorophenyl)-2-phenyl-5-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501183408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B3037201.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B3037202.png)





![3-[(4-Bromophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B3037212.png)

![1-(2-(3-Chloro-2-thienyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide](/img/structure/B3037216.png)

![6-[(4-chlorobenzenesulfinyl)methyl]-N,N-dimethyl-2-(pyridin-2-yl)pyrimidin-4-amine hydrate](/img/structure/B3037218.png)
![cyclohexyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B3037219.png)
![2,4-dichloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}benzenecarboxamide](/img/structure/B3037221.png)